3-[[1-(2-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]-2,2-dimethylpropanoic acid
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Overview
Description
3-[[1-(2-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]-2,2-dimethylpropanoic acid is a complex chemical compound characterized by its unique triazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(2-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]-2,2-dimethylpropanoic acid involves multiple steps, starting with the preparation of the triazole ring. Typically, this involves a cyclization reaction of appropriate precursors under controlled conditions. The fluorophenyl group is introduced via a substitution reaction, often using a fluorinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Common methods include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[[1-(2-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]-2,2-dimethylpropanoic acid undergoes various reactions, including:
Oxidation: Utilizes oxidizing agents to alter the oxidation state of the compound.
Reduction: Employs reducing agents to add hydrogen or remove oxygen.
Substitution: Involves the replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Conditions often involve acidic or basic environments to facilitate the reaction.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride, usually performed under inert atmospheres like nitrogen or argon.
Substitution: Reagents include halides and nucleophiles, with reaction conditions varying from room temperature to elevated temperatures depending on the desired substitution.
Major Products
The primary products formed from these reactions depend on the conditions and reagents used. For instance, oxidation may produce carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
This compound has broad applications across several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in pharmaceutical development.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a candidate for new drug development, especially for treating diseases related to its biological activity.
Industry: Utilized in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound's triazole and fluorophenyl groups play crucial roles in its binding affinity and activity. It may inhibit or activate particular pathways, leading to its desired biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 3-[[1-(2-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]-2,2-dimethylpropanoic acid stands out due to its specific fluorophenyl and triazole structure. Similar compounds might include:
3-[[1-(2-Chlorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]-2,2-dimethylpropanoic acid
3-[[1-(2-Methylphenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]-2,2-dimethylpropanoic acid
These compounds share structural similarities but differ in their substituent groups, affecting their chemical behavior and applications.
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Properties
IUPAC Name |
3-[[1-(2-fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]-2,2-dimethylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3/c1-10(2)14-20-13(15(23)19-9-17(3,4)16(24)25)21-22(14)12-8-6-5-7-11(12)18/h5-8,10H,9H2,1-4H3,(H,19,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOBNTHBNCAEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1C2=CC=CC=C2F)C(=O)NCC(C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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